Chlorodimethyl(6-methylheptyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

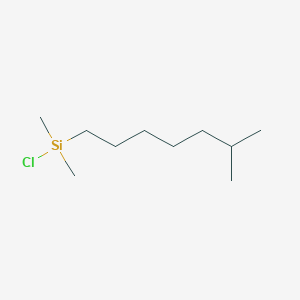

Chlorodimethyl(6-methylheptyl)silane is an organosilicon compound with the molecular formula C10H23ClSi. It is a silane derivative, characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a 6-methylheptyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorodimethyl(6-methylheptyl)silane can be synthesized through the hydrosilylation of olefins. This process involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction typically requires a catalyst, such as platinum, and is conducted under controlled temperature conditions to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of organosilicon compounds and olefins in the presence of a platinum-based catalyst. The reaction is carried out in a solvent-free environment to minimize waste and improve efficiency. The process is optimized to achieve high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Chlorodimethyl(6-methylheptyl)silane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to olefins.

Reductive Etherification: Formation of ethers through the reduction of aldehydes or ketones in the presence of chlorodimethylsilane.

Common Reagents and Conditions:

Hydrosilylation: Platinum catalysts, temperatures ranging from 60-75°C.

Reductive Etherification: Nitromethane as a solvent, room temperature conditions.

Major Products:

Hydrosilylation: Organosilicon compounds with Si-C bonds.

Reductive Etherification: Polyethers with high molecular weight and alternating units.

Scientific Research Applications

Chlorodimethyl(6-methylheptyl)silane has several applications in scientific research:

Polymer Chemistry: Used in the synthesis of polyethers, which are valuable in both academic research and industrial applications due to their flexibility and processability.

Materials Science: Employed in the production of silicone-based materials, which are known for their durability, chemical inertness, and thermal stability.

Biomedical Fields:

Mechanism of Action

The mechanism by which chlorodimethyl(6-methylheptyl)silane exerts its effects is primarily through its dual properties as a reducing agent and a Lewis acid. In reductive etherification reactions, the compound facilitates the reduction of aldehydes or ketones to form ethers. The silicon-hydrogen bond in the compound plays a crucial role in these reactions, providing the necessary reducing power .

Comparison with Similar Compounds

Chlorodimethylsilane: A simpler silane with two methyl groups and a chlorine atom.

Dimethylchlorosilane: Another related compound with similar reactivity but different applications

Uniqueness: Chlorodimethyl(6-methylheptyl)silane is unique due to the presence of the 6-methylheptyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective .

Biological Activity

Chlorodimethyl(6-methylheptyl)silane is a silane compound that has garnered attention due to its potential biological activities. This article examines its biological properties, including antimicrobial and anticancer activities, as well as its applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C11H25ClSi. The structure consists of a silicon atom bonded to two methyl groups, a chlorine atom, and a 6-methylheptyl group. This unique configuration contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that silane compounds, including this compound, exhibit notable antimicrobial properties. A study investigating various silanes found that certain derivatives possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects

In a controlled study, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. Morphological changes consistent with apoptosis were observed under microscopy.

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival pathways.

Applications in Industry

This compound is not only relevant in biological contexts but also finds applications in materials science:

- Coatings : Used as a precursor for silicone-based coatings with antimicrobial properties.

- Adhesives : Its silane groups enhance adhesion properties in various substrates.

- Flame Retardants : Studies indicate its potential use as a flame retardant in polymers due to its thermal stability.

Properties

IUPAC Name |

chloro-dimethyl-(6-methylheptyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23ClSi/c1-10(2)8-6-5-7-9-12(3,4)11/h10H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOHBIHEKHRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC[Si](C)(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.